

# An In-depth Technical Guide to Bifidobacterium animalis subsp. lactis AD011

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Compound **AD011** is a proprietary probiotic strain, formally identified as Bifidobacterium animalis subsp. lactis **AD011**. It is not a small molecule compound but a specific strain of bacterium isolated from the stool of a healthy, breast-fed infant.[1][2] Developed by the South Korean company BIFIDO Co., Ltd., **AD011** is a Gram-positive, anaerobic, non-spore-forming, and non-genetically modified microorganism.[1] This strain has been the subject of scientific investigation for its potential health benefits, particularly in the realms of immune modulation and cognitive function. It has received Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA), signifying its safety for consumption in food and infant formula.[1][3]

# **Strain Characteristics and Genomics**

B. animalis subsp. lactis **AD011** has been well-characterized at a genomic level. Its complete genome has been sequenced and is available in GenBank under accession number CP001213.[1]



| Characteristic       | Description                                                                                                                                                                                 | Reference |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Origin               | Isolated from a healthy, breast-fed infant's stool.                                                                                                                                         | [1][2]    |
| Morphology           | Gram-positive, anaerobic, non-<br>spore-forming bacilli.                                                                                                                                    | [1]       |
| Genome Size          | 1,933,695 base-pair circular chromosome.                                                                                                                                                    | [1]       |
| G+C Content          | 60.49%                                                                                                                                                                                      | [1]       |
| Plasmids             | No plasmids capable of transmitting antibiotic resistance.                                                                                                                                  | [1]       |
| Key Genetic Features | Contains a gene for bile salt hydrolase, which may contribute to its tolerance of bile acids. The genome also contains a gene cluster involved in the metabolism of fructooligosaccharides. | [1]       |

# **Preclinical and Clinical Data**

Research on B. animalis subsp. lactis **AD011** has focused on its potential to modulate the immune system, particularly in the context of allergies, and its influence on the gut-brain axis, affecting cognitive function.

# **Immunomodulatory Effects: Allergy**

Preclinical and clinical studies suggest that **AD011** may have a protective effect against the development of allergic responses.

A key preclinical study investigated the effects of **AD011** in a mouse model of ovalbumin (OVA)-induced food allergy.



| Parameter                  | Control (OVA-<br>sensitized) | AD011 Treated<br>(OVA-<br>sensitized) | Outcome                                               | Reference |
|----------------------------|------------------------------|---------------------------------------|-------------------------------------------------------|-----------|
| OVA-specific IgE           | Significantly increased      | Production suppressed                 | Attenuation of allergic sensitization.                | [4]       |
| OVA-specific               | Significantly increased      | Production suppressed                 | Modulation of the humoral immune response.            | [4]       |
| Fecal OVA-<br>specific IgA | Significantly<br>increased   | Production<br>suppressed              | Reduction in mucosal immune response to the allergen. | [4]       |
| IL-4 Levels                | Significantly<br>higher      | Significantly<br>lower                | Shift from a Th2 (allergic) to a Th1 immune response. | [4]       |
| IFN-gamma<br>Levels        | Lower                        | Significantly<br>higher               | Promotion of a Th1 immune response.                   | [4]       |
| IL-10 Levels               | Lower                        | Significantly<br>higher               | Induction of regulatory T-cells and immune tolerance. | [4]       |

A randomized, double-blind, placebo-controlled trial investigated the effects of a probiotic mixture containing **AD011** on the development of eczema in infants at high risk of allergies.



| Parameter                                        | Placebo Group | Probiotic<br>Group<br>(including<br>AD011) | p-value | Reference |
|--------------------------------------------------|---------------|--------------------------------------------|---------|-----------|
| Prevalence of<br>Eczema at 1<br>year             | 40.0%         | 18.2%                                      | 0.048   | [5]       |
| Cumulative Incidence of Eczema (first 12 months) | 62.9%         | 36.4%                                      | 0.029   | [5]       |

# **Gut-Brain Axis and Cognitive Function**

Emerging research suggests that Bifidobacterium strains can influence cognitive function through the gut-brain axis. While specific clinical trial data for **AD011** on cognitive function is still emerging, studies on other B. animalis subsp. lactis strains provide a strong rationale for its potential in this area.

# **Mechanisms of Action**

The therapeutic and prophylactic effects of B. animalis subsp. lactis **AD011** are believed to be mediated through its interaction with the host's gut microbiota, immune system, and the enteric nervous system.

# **Immunomodulation**

**AD011** appears to modulate the immune system by influencing the balance of T-helper cell responses. In the context of allergies, it promotes a shift from a Th2-dominant response, characterized by the production of IL-4 and IgE, towards a Th1 and regulatory T-cell response, indicated by increased levels of IFN-gamma and IL-10. This helps to suppress allergic reactions and promote tolerance.





Click to download full resolution via product page

Caption: Proposed immunomodulatory pathway of AD011 in allergic responses.

## **Gut-Brain Axis Communication**

Probiotics like **AD011** can influence the central nervous system through the bidirectional communication pathway of the gut-brain axis. This involves the production of neuroactive compounds, modulation of the vagus nerve, and regulation of systemic inflammation. While direct evidence for **AD011** is still under investigation, the general mechanisms for Bifidobacterium are thought to apply.





Click to download full resolution via product page

Caption: Proposed mechanism of AD011's influence on the gut-brain axis.

# **Experimental Protocols**



# Murine Model of Ovalbumin (OVA)-Induced Food Allergy

- Animal Model: Female C3H/HeJ mice.
- Sensitization: Mice were orally sensitized with 1 mg of OVA and 10 μg of cholera toxin (CT) in 0.2 ml of PBS once a week for four weeks.
- Probiotic Administration:B. animalis subsp. lactis AD011 was administered orally at a dose of 1 x 10^9 CFU/day for two weeks prior to and during the sensitization period.
- Outcome Measures:
  - Serum levels of OVA-specific IgE and IgG1 were measured by ELISA.
  - Fecal levels of OVA-specific IgA were measured by ELISA.
  - Spleen cells were cultured, and the levels of IL-4, IFN-gamma, and IL-10 in the supernatant were measured by ELISA.
  - Histological analysis of the small intestine was performed to assess mast cell degranulation and eosinophil infiltration.[4]

## Clinical Trial for Eczema Prevention in Infants

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: 112 pregnant women with a family history of allergic diseases.
- Intervention: Participants received a daily supplement of either a probiotic mixture (including
   B. bifidum BGN4, B. lactis AD011, and Lactobacillus acidophilus AD031) or a placebo.
- Dosing and Duration: Supplementation started 4-8 weeks before delivery and continued for the infants until 6 months of age.
- Primary Outcome: The prevalence and cumulative incidence of eczema in the infants at 1
  year of age, diagnosed based on the UK Working Party's diagnostic criteria.



 Secondary Outcomes: Serum total IgE levels and specific IgE against common food allergens were measured at 1 year of age.[5]

# **Safety and Regulatory Status**

B. animalis subsp. lactis AD011 has a strong safety profile.

- FDA GRAS Notice: GRN No. 952. The intended use is as a food ingredient in various dairy products, infant formulas, and other food items at levels up to 1 x 10^10 CFU per serving.[1]
- FDA New Dietary Ingredient (NDI) Notification: NDI 1118.[3]
- Patents: BIFIDO Co., Ltd. holds multiple patents related to their probiotic strains, including
   AD011, covering their use in various health applications.

# Conclusion

Bifidobacterium animalis subsp. lactis **AD011** is a well-characterized probiotic strain with a favorable safety profile. Preclinical and clinical evidence supports its potential role in the prevention of allergic diseases, specifically eczema, through the modulation of the host immune response. Its potential to influence cognitive function via the gut-brain axis is a promising area for future research. This technical guide provides a summary of the current scientific knowledge on **AD011** to inform further research and development in the field of probiotics and microbiome-based therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Genome Sequence of the Probiotic Bacterium Bifidobacterium animalis subsp. lactis AD011 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. bifido [bifido.com]



- 4. Effect of oral probiotics (Bifidobacterium lactis AD011 and Lactobacillus acidophilus AD031) administration on ovalbumin-induced food allergy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of probiotic mix (Bifidobacterium bifidum, Bifidobacterium lactis, Lactobacillus acidophilus) in the primary prevention of eczema: a double-blind, randomized, placebocontrolled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIFIDO Patented Bifidobacterium Probiotic Strain | Chambio Co.,Ltd. [chambio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bifidobacterium animalis subsp. lactis AD011]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416217#what-is-compound-ad011]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com